2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine
Overview
Description
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H17FN2 and its molecular weight is 160.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of targets, including various receptors and enzymes. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Generally, these compounds can bind to their targets and modulate their activity, leading to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can also vary widely. They can influence a range of cellular processes, from signal transduction to enzyme activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can differ based on the specific compound. Factors such as the compound’s structure and the patient’s physiology can influence these properties .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, enzyme activity, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of piperidine derivatives .
Biochemical Analysis
Biochemical Properties
2-(4-(Fluoromethyl)piperidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a semi-flexible linker in the development of bifunctional protein degraders, which are used for targeted protein degradation . The interactions between this compound and these biomolecules are primarily based on its fluorinated piperidine structure, which allows for specific binding and reactivity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the stability and degradation of target proteins within cells, thereby altering cellular homeostasis and function . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorinated piperidine moiety allows for selective binding to target proteins, leading to their degradation or modulation . This compound can inhibit or activate enzymes, depending on the context of its use, and can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as targeted protein degradation and modulation of cellular pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential toxicity to specific tissues . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s fluorinated structure allows it to participate in specific metabolic reactions, which can influence metabolic flux and metabolite levels within cells . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical for its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it determines the sites of its interactions with target proteins and other biomolecules . Understanding the subcellular localization is crucial for optimizing the compound’s therapeutic potential.
Properties
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2/c9-7-8-1-4-11(5-2-8)6-3-10/h8H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMRNCYZDVUKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.